3-Methyl-4-(trifluoromethyl)benzonitrile
Overview
Description
3-Methyl-4-(trifluoromethyl)benzonitrile is an organic compound with the molecular formula C9H6F3N. It is characterized by the presence of a trifluoromethyl group (-CF3) and a nitrile group (-CN) attached to a benzene ring.
Preparation Methods
The synthesis of 3-Methyl-4-(trifluoromethyl)benzonitrile typically involves several steps:
Nitration and Reduction: The starting material, ortho-fluoro benzotrifluoride, undergoes nitration followed by reduction to form 3-trifluoromethyl-4-fluoroaniline.
Bromination and Diazotization: The intermediate is then brominated and subjected to a diazotization amine-removing reaction to yield 3-fluoro-4-trifluoromethyl bromobenzene.
Substitution Reaction: Finally, the bromine is replaced with a cyano group to produce this compound.
These reactions are typically carried out under mild conditions, making the process safe and suitable for industrial production.
Chemical Reactions Analysis
3-Methyl-4-(trifluoromethyl)benzonitrile undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the nitrile group can be replaced by other functional groups.
Oxidation and Reduction: It can undergo oxidation to form corresponding acids or reduction to form amines.
Arylcyanation: It participates in nickel-catalyzed arylcyanation reactions, which are useful in forming complex organic molecules.
Common reagents used in these reactions include bromine, cyano groups, and nickel catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-Methyl-4-(trifluoromethyl)benzonitrile has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of 3-Methyl-4-(trifluoromethyl)benzonitrile and its derivatives involves interactions with various molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. This can lead to the modulation of enzyme activities, receptor binding, and other cellular processes .
Comparison with Similar Compounds
3-Methyl-4-(trifluoromethyl)benzonitrile can be compared with other similar compounds, such as:
4-(Trifluoromethyl)benzonitrile: This compound lacks the methyl group present in this compound, which can affect its reactivity and applications.
3-(Trifluoromethyl)benzonitrile:
The unique positioning of the trifluoromethyl and nitrile groups in this compound contributes to its distinct chemical behavior and makes it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
3-methyl-4-(trifluoromethyl)benzonitrile | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F3N/c1-6-4-7(5-13)2-3-8(6)9(10,11)12/h2-4H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNVBDMCLGYHTFD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C#N)C(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F3N | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10726749 | |
Record name | 3-Methyl-4-(trifluoromethyl)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10726749 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
871571-28-7 | |
Record name | 3-Methyl-4-(trifluoromethyl)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10726749 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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